molecular formula C6H4F2O2 B115640 3,4-Difluorobenzene-1,2-diol CAS No. 147300-07-0

3,4-Difluorobenzene-1,2-diol

Cat. No. B115640
M. Wt: 146.09 g/mol
InChI Key: HLXWLHRCFGKDNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Difluorobenzene-1,2-diol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly used as a starting material for the synthesis of other complex organic compounds. In

Scientific Research Applications

3,4-Difluorobenzene-1,2-diol has been widely used in scientific research due to its potential applications in various fields. One of the main applications of this compound is in the synthesis of other complex organic compounds. It is also used as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Furthermore, this compound has been used as a reagent in analytical chemistry for the detection of certain compounds.

Mechanism Of Action

The mechanism of action of 3,4-Difluorobenzene-1,2-diol is not fully understood. However, it is believed that this compound acts as a nucleophile and attacks electrophilic centers in other molecules. This reaction leads to the formation of covalent bonds between 3,4-Difluorobenzene-1,2-diol and other molecules.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3,4-Difluorobenzene-1,2-diol are not well documented. However, it has been reported that this compound has low toxicity and is not harmful to humans or animals.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3,4-Difluorobenzene-1,2-diol in lab experiments is its high purity. This compound can be easily synthesized and purified to a high degree of purity. Furthermore, it is stable under a wide range of conditions, making it an ideal reagent for various experiments. However, one of the limitations of using this compound is its high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 3,4-Difluorobenzene-1,2-diol. One of the main directions is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the exploration of the potential applications of this compound in the fields of medicine, agriculture, and other industries. Furthermore, the mechanism of action and the biochemical and physiological effects of this compound need to be further investigated to fully understand its potential applications.
Conclusion:
In conclusion, 3,4-Difluorobenzene-1,2-diol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in various fields.

Synthesis Methods

The synthesis of 3,4-Difluorobenzene-1,2-diol can be achieved through several methods. One of the most commonly used methods is the reaction of 3,4-difluorophenol with formaldehyde in the presence of a strong acid catalyst. This reaction leads to the formation of 3,4-Difluorobenzene-1,2-diol as the main product. Another method involves the reaction of 3,4-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base catalyst. This reaction leads to the formation of 3,4-Difluorobenzene-1,2-diol as a byproduct.

properties

CAS RN

147300-07-0

Product Name

3,4-Difluorobenzene-1,2-diol

Molecular Formula

C6H4F2O2

Molecular Weight

146.09 g/mol

IUPAC Name

3,4-difluorobenzene-1,2-diol

InChI

InChI=1S/C6H4F2O2/c7-3-1-2-4(9)6(10)5(3)8/h1-2,9-10H

InChI Key

HLXWLHRCFGKDNS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1O)O)F)F

Canonical SMILES

C1=CC(=C(C(=C1O)O)F)F

synonyms

1,2-Benzenediol,3,4-difluoro-(9CI)

Origin of Product

United States

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